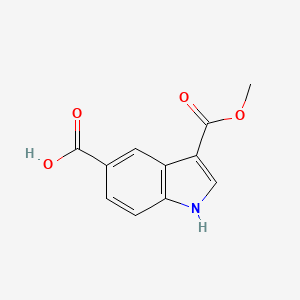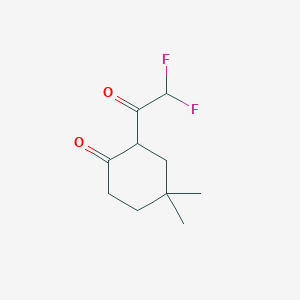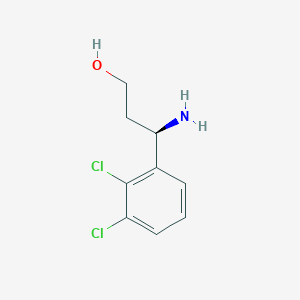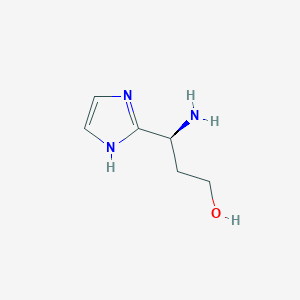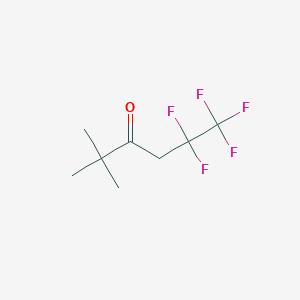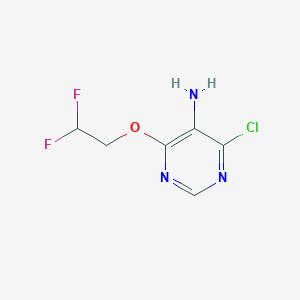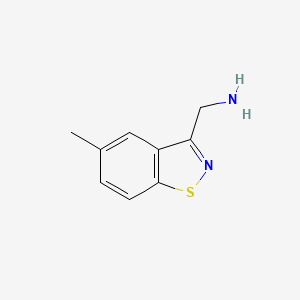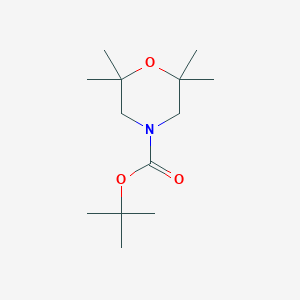![molecular formula C6H4BrN3 B13067887 4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
4-bromo-7H-pyrrolo[2,3-c]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, and a bromine atom attached to the fourth position of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7H-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The mixture is then heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
4-Bromo-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-Bromo-7H-pyrrolo[2,3-c]pyridazine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antimicrobial agents.
Biological Studies: It serves as a probe in biological studies to investigate the mechanisms of action of different enzymes and receptors.
Material Science: The compound is used in the development of organic materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-bromo-7H-pyrrolo[2,3-c]pyridazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through the inhibition or activation of these targets, leading to changes in cellular signaling pathways and biological processes .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure but differ in the fused ring system, which includes a pyrazine ring instead of a pyridazine ring.
Pyridazine Derivatives: Compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have a similar pyridazine ring but differ in the substituents and fused ring systems.
Uniqueness
4-Bromo-7H-pyrrolo[2,3-c]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry and other scientific research applications .
属性
分子式 |
C6H4BrN3 |
|---|---|
分子量 |
198.02 g/mol |
IUPAC 名称 |
4-bromo-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) |
InChI 键 |
CLEIPHTZDPZJKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1C(=CN=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


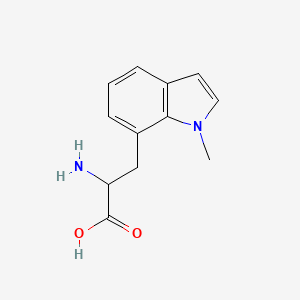
![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)

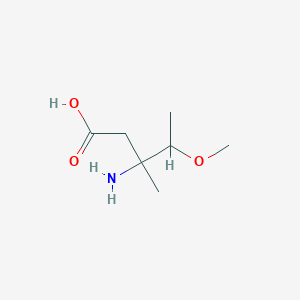
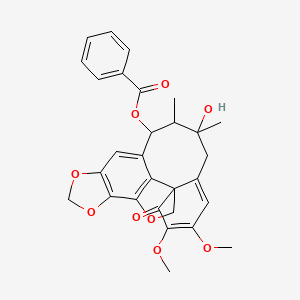
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)
